molecular formula C20H21N3O6 B15156585 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside

4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside

Cat. No.: B15156585
M. Wt: 399.4 g/mol
InChI Key: HCOPARKYIRRSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 7-azido-6-(4-methoxyphenoxy)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product

Chemical Reactions Analysis

7-azido-6-(4-methoxyphenoxy)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-azido-6-(4-methoxyphenoxy)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-azido-6-(4-methoxyphenoxy)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, which are useful in bioconjugation and labeling studies. The compound’s structure allows it to interact with various biological pathways, although the exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 7-azido-6-(4-methoxyphenoxy)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol include:

The uniqueness of 7-azido-6-(4-methoxyphenoxy)-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol lies in its specific combination of functional groups, which provides distinct chemical and biological properties.

Properties

IUPAC Name

7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-25-13-7-9-14(10-8-13)27-20-16(22-23-21)17(24)18-15(28-20)11-26-19(29-18)12-5-3-2-4-6-12/h2-10,15-20,24H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOPARKYIRRSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.